molecular formula C21H24O6 B3343405 [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylbutanoate CAS No. 52387-15-2

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylbutanoate

Cat. No. B3343405
CAS RN: 52387-15-2
M. Wt: 372.4 g/mol
InChI Key: ODQATBANLZCROD-RGUGMKFQSA-N
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Description

The compound “[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylbutanoate” has a molecular formula of C21H24O6 . It is also known by other names such as ®-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl2-methylbutanoate .


Molecular Structure Analysis

The molecular weight of this compound is 372.4 g/mol . The InChI representation of the compound is InChI=1S/C21H24O6/c1-5-12(4)21(26)27-17(9-6-11(2)3)13-10-16(24)18-14(22)7-8-15(23)19(18)20(13)25/h6-8,10,12,17,22-23H,5,9H2,1-4H3/t12?,17-/m1/s1 . The compound’s structure can be represented by the Canonical SMILES string: CCC©C(=O)OC@HC)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . The exact mass of the compound is 372.15728848 g/mol . The topological polar surface area of the compound is not specified .

Scientific Research Applications

  • Metabolism and Toxicity of Chemical Compounds : Research on compounds like 2-methylpropene (isobutene), a chemical used in the synthetic rubber industry, covers aspects of metabolism and toxicity. These studies reveal the metabolic fate of chemicals in vivo and in vitro, highlighting the role of enzymes in metabolizing compounds to more reactive intermediates, which can be potentially harmful. This suggests the importance of understanding the metabolic pathways and potential toxicities of complex chemical compounds, including the environmental and health implications of their use and exposure (Cornet & Rogiers, 1997).

  • Antimicrobial Properties of Monoterpenes : The study of monoterpenes like p-Cymene, which is found in over 100 plant species, demonstrates the range of biological activities including antimicrobial effects. Such research underscores the potential of natural and synthetic compounds in healthcare and biomedical applications, indicating the diverse scientific applications of chemical compounds in treating communicable diseases and enhancing the functionality of biomaterials and nanomaterials (Marchese et al., 2017).

  • Synthesis and Application of Chemical Compounds : Studies on the synthesis and application of compounds like 1,3-dihydroxynaphthalene provide insights into the methodologies and environmental considerations of chemical synthesis. Research in this area focuses on efficient and eco-friendly processes for synthesizing chemicals that are crucial for various industrial applications, highlighting the importance of sustainable practices in chemical production (You-lan, 2005).

  • Environmental and Biological Impacts of Plasticizers : The widespread use of plasticizers, such as phthalates, raises concerns about their environmental fate, toxicity, and impacts on human health and wildlife. Research in this area critically analyzes the occurrence, biodegradation, and biological effects of plasticizers, aiming to understand their mechanisms of action and the potential risks associated with their exposure. This is pertinent to evaluating the environmental and health implications of chemical compounds used in industry and consumer goods (Keyser et al., 1976).

properties

IUPAC Name

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-5-12(4)21(26)27-17(9-6-11(2)3)13-10-16(24)18-14(22)7-8-15(23)19(18)20(13)25/h6-8,10,12,17,22-23H,5,9H2,1-4H3/t12?,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQATBANLZCROD-RGUGMKFQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-N-butyryl)shikonin

CAS RN

52387-15-2
Record name (2-Methylbutyryl)shikonin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylbutanoate
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[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylbutanoate
Reactant of Route 3
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[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylbutanoate
Reactant of Route 4
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[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylbutanoate
Reactant of Route 5
[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylbutanoate
Reactant of Route 6
[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylbutanoate

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